molecular formula C15H13N3O4 B1320972 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76361-14-3

1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No. B1320972
CAS RN: 76361-14-3
M. Wt: 299.28 g/mol
InChI Key: PVENCEDSKVTUAC-UHFFFAOYSA-N
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Patent
US04255568

Procedure details

50 ml. of NaOEt (0.5 g. Na -0.021 mole) was added to 3.4 g. (0.021 mole) of ethyl malonate and stirred 10 minutes, then evaporated to dryness. DMF was added until a solution was achieved and then 3.2 g. (0.011 mole) of 1-(2-methoxyethyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione was added and this mixture refluxed 2 hours. The chilled reaction was poured into dilute HCl and the ensuing precipitate filtered off and rinsed with water. Recrystallization from ethyl acetate gave 3.5 g. of the title product--m.p. 178°-179° C.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.021 mol
Type
reactant
Reaction Step Two
Quantity
0.011 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC[O-].[Na+].[C:5]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:6][C:7]([O-])=[O:8].[CH3:14][O:15][CH2:16][CH2:17][N:18]1[C:23]2[N:24]=[C:25]([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)[N:26]=[CH:27][C:22]=2[C:21](=O)[O:20]C1=O.Cl>>[CH2:12]([O:11][C:5]([C:6]1[C:7](=[O:8])[N:18]([CH2:17][CH2:16][O:15][CH3:14])[C:23]2[N:24]=[C:25]([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)[N:26]=[CH:27][C:22]=2[C:21]=1[OH:20])=[O:10])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC[O-].[Na+]
Step Two
Name
Quantity
0.021 mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Step Three
Name
Quantity
0.011 mol
Type
reactant
Smiles
COCCN1C(OC(C2=C1N=C(N=C2)C2=CC=CC=C2)=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
DMF was added until a solution
TEMPERATURE
Type
TEMPERATURE
Details
this mixture refluxed 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The chilled reaction
FILTRATION
Type
FILTRATION
Details
the ensuing precipitate filtered off
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate
CUSTOM
Type
CUSTOM
Details
gave 3.5 g

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(C2=C(N=C(N=C2)C2=CC=CC=C2)N(C1=O)CCOC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.